1-(Ethoxy)nonafluorobutane

Description

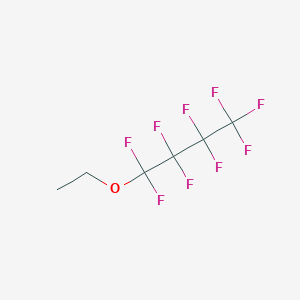

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F9O/c1-2-16-6(14,15)4(9,10)3(7,8)5(11,12)13/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUYAWQUODQGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9OCH2CH3, C6H5F9O | |

| Record name | Butane, 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073118 | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; Low odor; [OSHA] | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

109.0 [mmHg] | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

163702-05-4, 813458-04-7 | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163702-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163702054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane, 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl nonafluorobutyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl nonafluorobutyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PERFLUOROBUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/520BW6FQ5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Ethoxy)nonafluorobutane: Properties, Structure, and Applications in Research and Drug Development

Introduction

1-(Ethoxy)nonafluorobutane, a member of the hydrofluoroether (HFE) class of compounds, has emerged as a highly versatile and valuable solvent and reagent in modern chemical research and development. Its unique combination of properties, including high density, low surface tension, low viscosity, and excellent thermal and chemical stability, makes it a compelling alternative to traditional organic solvents.[1] This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, with a particular focus on its utility for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound, also known as ethyl nonafluorobutyl ether, possesses a distinct molecular architecture comprising a nonafluorobutyl group linked to an ethyl group via an ether oxygen. This structure imparts a unique combination of fluorous and hydrocarbon characteristics to the molecule.

Molecular Structure

The IUPAC name for this compound is 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane. Its structure is as follows:

Caption: A typical workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Perfluorobutyryl fluoride (C₃F₇COF)

-

Anhydrous potassium fluoride (KF), spray-dried

-

Diethyl sulfate ((C₂H₅)₂SO₄)

-

Anhydrous diglyme

-

Deionized water

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry-ice condenser is flame-dried and maintained under a positive pressure of dry nitrogen.

-

Formation of Potassium Nonafluorobutoxide: The flask is charged with anhydrous potassium fluoride and anhydrous diglyme. The resulting suspension is stirred and cooled to 0-5 °C in an ice-water bath. Perfluorobutyryl fluoride is then added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction mixture is stirred for an additional hour at this temperature.

-

Ethylation: Diethyl sulfate is added dropwise to the reaction mixture, again maintaining the temperature below 10 °C. After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

Work-up: The reaction is carefully quenched by the slow addition of deionized water. The mixture is transferred to a separatory funnel, and the lower, denser fluorous phase is collected.

-

Purification: The crude product is washed sequentially with deionized water and a 5% sodium bicarbonate solution to remove any unreacted starting materials and acidic byproducts. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and purified by fractional distillation to yield pure this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various stages of research and drug development. [1]

Specialized Solvent in Organic Synthesis

Its inertness and high thermal stability make this compound an excellent solvent for reactions involving sensitive reagents or requiring high temperatures. It is particularly well-suited for reactions involving other fluorinated compounds due to the principle of "like dissolves like." This has found significant application in the synthesis of complex fluorinated molecules, which are of increasing interest in medicinal chemistry due to their ability to modulate pharmacokinetic and pharmacodynamic properties. [2]

Fluorous Solid-Phase Extraction (F-SPE)

Fluorous Solid-Phase Extraction (F-SPE) is a powerful purification technique that leverages the high affinity of fluorous compounds for a fluorous stationary phase. [3][4]This allows for the efficient separation of fluorous-tagged molecules from non-fluorous reagents and byproducts. This compound can be used as a component of the mobile phase in F-SPE.

Caption: A generalized workflow for Fluorous Solid-Phase Extraction (F-SPE).

Detailed Experimental Protocol: Purification of a Fluorous-Tagged Compound using F-SPE

Objective: To purify a fluorous-tagged small molecule from a crude reaction mixture.

Materials:

-

Crude reaction mixture containing the fluorous-tagged product and non-fluorous impurities.

-

Fluorous silica gel SPE cartridge.

-

Methanol (HPLC grade).

-

Deionized water.

-

This compound.

-

SPE manifold.

-

Collection vials.

Procedure:

-

Cartridge Conditioning: A fluorous silica gel SPE cartridge is placed on the SPE manifold. The cartridge is washed with 3-5 column volumes of methanol, followed by equilibration with 3-5 column volumes of the initial elution solvent (e.g., 80:20 methanol/water).

-

Sample Preparation and Loading: The crude reaction mixture is dissolved in a minimal amount of the initial elution solvent. The dissolved sample is then loaded onto the conditioned cartridge and allowed to flow through slowly.

-

Elution of Non-Fluorous Impurities: The cartridge is washed with 5-10 column volumes of the initial 'fluorophobic' elution solvent (80:20 methanol/water). This fraction, containing the non-fluorous impurities, is collected in a separate vial for analysis or disposal.

-

Elution of the Fluorous-Tagged Product: The desired fluorous-tagged product is then eluted from the cartridge using a 'fluorophilic' solvent. A gradient elution can be employed, starting with pure methanol and gradually increasing the proportion of this compound. The fractions are collected and analyzed by an appropriate method (e.g., TLC, LC-MS) to identify the fractions containing the purified product.

-

Product Isolation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified fluorous-tagged compound.

Safety and Handling

This compound is considered to have low toxicity. However, as with all chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is non-flammable and has a zero ozone depletion potential, making it an environmentally preferable alternative to many traditional solvents.

Conclusion

This compound is a uniquely versatile hydrofluoroether with a compelling profile of chemical and physical properties. Its utility as a specialized solvent in organic synthesis and as a key component in advanced purification techniques like Fluorous Solid-Phase Extraction makes it an invaluable tool for researchers and scientists, particularly in the field of drug discovery and development. The experimental protocols provided in this guide offer a practical starting point for the synthesis and application of this important compound. As the demand for greener and more efficient chemical processes continues to grow, the role of this compound and other hydrofluoroethers is poised to expand significantly.

References

- Exploring 1-(Ethoxy)

- 1-(Ethoxy)

- Experiment 06 Williamson Ether Synthesis. (URL: )

- Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC - NIH. (URL: )

-

Williamson Ether Synthesis reaction - BYJU'S. (URL: [Link])

-

Williamson Ether Synthesis - Utah Tech University. (URL: [Link])

-

Williamson Ether Synthesis | Chem-Station Int. Ed. (URL: [Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

Full Interpretation of IR and NMR Spectra 13C NMR Interpretation 1. Compute the unsaturation number or rings (SODAR) from the co. (URL: [Link])

-

Ethoxynonafluorobutane | C6H5F9O | CID 206000 - PubChem. (URL: [Link])

-

Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? (URL: [Link])

-

Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC - NIH. (URL: [Link])

-

Organic synthesis provides opportunities to transform drug discovery - PubMed. (URL: [Link])

-

How to interpret this pair of IR and 1H NMR spectra? - Chemistry Stack Exchange. (URL: [Link])

Sources

Introduction: The Profile of a Modern Hydrofluoroether

An In-Depth Technical Guide to the Synthesis and Mechanism of Ethyl Nonafluorobutyl Ether

Ethyl nonafluorobutyl ether, commercially known as HFE-7200, is a segregated hydrofluoroether (HFE) prized for its unique combination of properties.[1][2] It exists as a mixture of two isomers: ethyl nonafluoroisobutyl ether (CAS 163702-06-5) and ethyl nonafluorobutyl ether (CAS 163702-05-4).[2][3] This clear, colorless, and low-odor fluid is non-flammable, has zero ozone depletion potential (ODP), and a low global warming potential (GWP), positioning it as an environmentally responsible alternative to older halocarbons.[1][4][5]

Its utility spans a wide range of applications, from a heat transfer fluid in the semiconductor and electronics industries to a solvent for precision cleaning, vapor degreasing, and lubricant deposition.[6][7][8] The combination of high thermal stability, low surface tension, and low toxicity makes it an invaluable tool for researchers and industrial professionals.[8][9] This guide provides a detailed exploration of the primary synthesis route for ethyl nonafluorobutyl ether, focusing on the underlying chemical principles and reaction mechanisms that govern its formation.

Physicochemical Properties

A summary of the key physical and chemical properties of ethyl nonafluorobutyl ether (HFE-7200) is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₅F₉O | [7] |

| Molecular Weight | 264.09 g/mol | [7][10] |

| Boiling Point | 76 °C | [1][11] |

| Pour/Freezing Point | -138 °C | [1][5] |

| Density (liquid) | 1.43 g/mL at 25 °C | [5][11] |

| Kinematic Viscosity | 0.41 cSt | [1] |

| Vapor Pressure | 109 mmHg | [5] |

| Heat of Vaporization | 30 cal/g (at boiling point) | [5] |

| Surface Tension | 13.6 dynes/cm | [5] |

| Solubility in Water | <20 ppmw | [1][5] |

| Ozone Depletion Potential | 0 | [1] |

| Global Warming Potential | ~59 | [1] |

Synthesis of Ethyl Nonafluorobutyl Ether: The Williamson Ether Synthesis

The most versatile and widely applied laboratory method for preparing ethers, including fluorinated variants, is the Williamson ether synthesis.[12][13] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, involving an alkoxide nucleophile and an alkyl halide electrophile.[14]

Causality of Reactant Selection

For the synthesis of ethyl nonafluorobutyl ether (C₄F₉OC₂H₅), there are two theoretical pathways:

-

Route A: Sodium ethoxide (C₂H₅O⁻Na⁺) + Nonafluorobutyl halide (C₄F₉-X)

-

Route B: Sodium nonafluorobutoxide (C₄F₉O⁻Na⁺) + Ethyl halide (C₂H₅-X)

The Sₙ2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[13] While both ethyl halides and primary nonafluorobutyl halides are suitable substrates, the decisive factor is the generation of the alkoxide. The strong electron-withdrawing effect of the nine fluorine atoms makes the hydroxyl proton of nonafluorobutanol extremely acidic, but the corresponding nonafluorobutoxide anion is a very poor nucleophile. Conversely, ethanol is readily deprotonated by a strong base (like NaH or Na metal) to form sodium ethoxide, a potent nucleophile. Therefore, Route A is the overwhelmingly preferred and logical synthetic strategy.

Reaction Mechanism: An Sₙ2 Pathway

The synthesis proceeds in two main stages:

-

Alkoxide Formation: Ethanol is deprotonated by a strong base, typically sodium hydride (NaH) or sodium metal, in an appropriate solvent to form the sodium ethoxide nucleophile.

-

Nucleophilic Substitution: The ethoxide ion attacks the primary carbon of the nonafluorobutyl halide. The reaction occurs in a single, concerted step where the C-O bond forms simultaneously as the C-X (halide) bond breaks.[14]

This mechanism is illustrated below.

Caption: Sₙ2 mechanism for the synthesis of ethyl nonafluorobutyl ether.

The Role of Phase-Transfer Catalysis (PTC)

A significant practical challenge in this synthesis is the mutual insolubility of the ionic sodium ethoxide and the nonpolar, fluorinated alkyl halide. To overcome this, phase-transfer catalysis (PTC) is a highly effective strategy.[15][16] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a poly(ethylene glycol), facilitates the transport of the alkoxide anion from the solid/polar phase into the organic phase where the reaction occurs.[15][17]

The catalyst's lipophilic cation pairs with the ethoxide anion, creating a soluble ion pair in the organic medium, thereby dramatically increasing the reaction rate.[16]

Caption: Role of a phase-transfer catalyst in the etherification reaction.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative procedure for the synthesis of ethyl nonafluorobutyl ether.

Materials & Equipment:

-

Reagents: Anhydrous ethanol, sodium hydride (60% dispersion in mineral oil), nonafluorobutyl iodide (or bromide), tetrabutylammonium bromide (TBAB), anhydrous dimethylformamide (DMF), diethyl ether, saturated aqueous NH₄Cl, saturated aqueous NaCl (brine), anhydrous MgSO₄.

-

Equipment: Three-neck round-bottom flask, condenser, nitrogen/argon inlet, magnetic stirrer, heating mantle with temperature controller, dropping funnel, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

-

Preparation of Sodium Ethoxide:

-

Set up a dry three-neck flask under an inert atmosphere (N₂ or Ar).

-

Add anhydrous ethanol to the flask, followed by anhydrous DMF as the solvent.

-

Cool the solution in an ice bath.

-

Carefully add sodium hydride (NaH) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full formation of sodium ethoxide.

-

-

Williamson Ether Synthesis:

-

Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB), to the sodium ethoxide solution.

-

Add nonafluorobutyl iodide to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.

-

After addition, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the organic layer. Wash it sequentially with water and then saturated brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Final Purification:

-

Purify the crude product by fractional distillation under atmospheric pressure.

-

Collect the fraction boiling at approximately 76 °C.[11]

-

Characterize the final product by NMR and GC-MS to confirm its identity and purity.

-

Conclusion

The synthesis of ethyl nonafluorobutyl ether is a prime example of applying a classic organic reaction—the Williamson ether synthesis—to the creation of advanced fluorinated materials. A thorough understanding of the Sₙ2 mechanism is critical for optimizing the reaction, from the logical selection of an ethoxide nucleophile and a perfluorinated electrophile to the use of phase-transfer catalysis to overcome solubility barriers. The resulting hydrofluoroether serves as a testament to how fundamental chemical principles are leveraged to produce high-performance, environmentally conscious compounds for modern scientific and industrial applications.

References

-

Ethyl nonafluorobutyl ether (mixture of isomers) . Chem-Impex. [Online]. Available: [Link]

-

FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A . ResearchGate. [Online]. Available: [Link]

-

Gupton, J. T., Coury, J., et al. (1985). Phase-Transfer Catalyzed Fluoroalkoxylation Of Haloaromatic And Halohe . STARS. [Online]. Available: [Link]

-

June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" . ResearchGate. [Online]. Available: [Link]

-

Photo-organocatalytic Enantioselective Perfluoroalkylation of β-Ketoesters . Journal of the American Chemical Society. [Online]. Available: [Link]

-

Williamson Ether Synthesis . Cambridge University Press. [Online]. Available: [Link]

-

The Williamson Ether Synthesis . Master Organic Chemistry. [Online]. Available: [Link]

-

BestSolv® 7200 Engineered Fluid | Novec™ 7200 Replacement . Best Technology. [Online]. Available: [Link]

-

Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond . Journal of the American Chemical Society. [Online]. Available: [Link]

-

Williamson's Reaction for the Preparation of Ethers . YouTube. [Online]. Available: [Link]

-

Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond . PubMed. [Online]. Available: [Link]

-

Phase-transfer catalysed ion-radical perfluoroalkylation of thiols . Semantic Scholar. [Online]. Available: [Link]

-

Pool Boiling of HFE 7200–C4H4F6O Mixture on Hybrid Micro-Nanostructured Surface . ASME Digital Collection. [Online]. Available: [Link]

-

HFE7200 . MicroCare. [Online]. Available: [Link]

-

Ethoxynonafluorobutane | C6H5F9O | CID 206000 . PubChem. [Online]. Available: [Link]

-

Preparation of Ethers . CK-12 Foundation. [Online]. Available: [Link]

-

Engineered Fluid, HFE 7200, 55 Gallon, 551lb/Drum . Hisco. [Online]. Available: [Link]

-

Ethyl Nonafluorobutyl Ether . ChemBK. [Online]. Available: [Link]

Sources

- 1. tmcindustries.com [tmcindustries.com]

- 2. besttechnologyinc.com [besttechnologyinc.com]

- 3. dakenchem.com [dakenchem.com]

- 4. Ethyl nonafluorobutyl ether | 163702-05-4 [chemicalbook.com]

- 5. hisco.com [hisco.com]

- 6. chemimpex.com [chemimpex.com]

- 7. parchem.com [parchem.com]

- 8. microcare.com [microcare.com]

- 9. CAS 163702-06-5: Ethyl nonafluoroisobutyl ether [cymitquimica.com]

- 10. scbt.com [scbt.com]

- 11. chembk.com [chembk.com]

- 12. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 13. CK12-Foundation [flexbooks.ck12.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. "Phase-Transfer Catalyzed Fluoroalkoxylation Of Haloaromatic And Halohe" by John T. Gupton, J. Coury et al. [stars.library.ucf.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

Tasisulam: A Technical Guide to a Dual-Action Anticancer Agent for Preclinical Research

This guide provides an in-depth technical overview of Tasisulam (formerly LY573636), a novel acyl-sulfonamide with a unique dual mechanism of action targeting both tumor cell proliferation and angiogenesis. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research, offering insights into its molecular mechanisms, practical experimental protocols, and key preclinical and clinical data to inform future studies.

Introduction: The Scientific Rationale for Tasisulam

Tasisulam emerged as a promising antineoplastic agent due to its broad-spectrum activity against a wide range of tumor cell lines, including melanoma, non-small cell lung cancer (NSCLC), colon, ovarian, renal, and breast cancers.[1] What sets Tasisulam apart is its distinct mechanism of action that does not align with other known anticancer compounds, as demonstrated by the National Cancer Institute's COMPARE analysis.[1] This uniqueness lies in its dual-pronged attack on tumor biology: the induction of mitotic catastrophe in cancer cells and the inhibition of angiogenesis in the tumor microenvironment.[2][3]

Preclinical studies have consistently shown that Tasisulam induces a robust G2/M cell cycle arrest, ultimately leading to apoptosis through the intrinsic mitochondrial death pathway.[1][4] Concurrently, it exhibits anti-angiogenic properties by inhibiting endothelial cell cord formation and normalizing tumor vasculature.[2][5] This guide will delve into the technical details of these mechanisms and provide actionable protocols for their investigation in a research setting.

Core Mechanism of Action: A Dual Assault on Cancer

Tasisulam's efficacy stems from its ability to simultaneously disrupt two critical processes for tumor growth and survival: cell division and blood supply.

Induction of G2/M Cell Cycle Arrest and Apoptosis

A primary effect of Tasisulam on cancer cells is the induction of a strong G2/M phase cell cycle arrest.[4] This is characterized by an accumulation of cells with a 4N DNA content, which can be readily observed through flow cytometry.[3] This arrest is a consequence of disruption of proper mitotic progression, although the precise molecular target remains to be fully elucidated.[4] The prolonged arrest in the G2/M phase ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]

The signaling cascade initiated by Tasisulam culminates in the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[3][5] This, in turn, activates a cascade of caspases, including caspase-9 and caspase-3, leading to the cleavage of essential cellular substrates like PARP and ultimately, cell death.[2][6]

Caption: Tasisulam's induction of the intrinsic apoptotic pathway.

Anti-Angiogenic Effects and Vascular Normalization

In addition to its direct cytotoxic effects on tumor cells, Tasisulam also targets the tumor microenvironment by inhibiting angiogenesis.[3] It has been shown to block the formation of endothelial cell cords induced by key growth factors such as VEGF, FGF, and EGF.[3][5] This anti-angiogenic activity is achieved without directly inhibiting growth factor receptor signaling, distinguishing its mechanism from many receptor tyrosine kinase inhibitors.[5]

Furthermore, in vivo studies have demonstrated that Tasisulam can induce vascular normalization, a process characterized by the stabilization of existing blood vessels and a reduction in vessel tortuosity and tumor hypoxia.[2] This can potentially improve the delivery and efficacy of other anticancer agents.

Caption: Tasisulam's inhibitory effect on angiogenesis.

In Vitro Experimental Protocols

The following protocols provide a framework for investigating the cellular effects of Tasisulam in a laboratory setting.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of Tasisulam on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Tasisulam

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Tasisulam in complete cell culture medium.

-

Remove the existing medium from the wells and replace it with medium containing various concentrations of Tasisulam. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plates for a period equivalent to two cell doublings (typically 48-72 hours).[6]

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the EC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of Tasisulam-induced G2/M arrest.

Materials:

-

Cancer cell lines

-

Tasisulam

-

Complete cell culture medium

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Seed cells in 6-well plates and treat with Tasisulam at various concentrations for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[3]

In Vivo Experimental Protocols

The following protocols are for assessing the in vivo efficacy of Tasisulam in preclinical models.

Xenograft Tumor Growth Inhibition Study

This protocol describes a typical workflow for evaluating the antitumor activity of Tasisulam in a mouse xenograft model.

Materials:

-

Cancer cell line of interest

-

Matrigel

-

Athymic nude mice

-

Tasisulam

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed 1:1 with Matrigel into the flank of each mouse.[2]

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[2][7]

-

Administer Tasisulam or vehicle control to the respective groups, typically via intravenous injection. A common dosing schedule is daily for 5 days followed by a 2-day rest period, repeated for 2 weeks.[2]

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.[7]

-

At the end of the study, euthanize the animals, excise the tumors, and calculate the tumor growth inhibition (TGI).

Caption: Experimental workflow for a Tasisulam xenograft study.

Quantitative Data Summary

The following tables summarize key quantitative data for Tasisulam from preclinical and clinical studies.

In Vitro Antiproliferative Activity of Tasisulam

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| Calu-6 | Non-Small Cell Lung Cancer | 10 | [8] |

| A-375 | Melanoma | 25 | [8] |

Note: Over 70% of 120 cell lines tested showed an antiproliferation EC50 of less than 50 µM.[3]

In Vitro Anti-Angiogenic Activity of Tasisulam

| Growth Factor | EC50 (nM) for Endothelial Cord Formation Inhibition | Reference |

| VEGF | 47 | [3] |

| FGF | 103 | [3] |

| EGF | 34 | [3] |

Phase II Clinical Trial Data in Soft Tissue Sarcoma (Second- or Third-Line Treatment)

| Parameter | Value | Reference |

| Dosing Regimen | Target Cmax of 420 µg/mL, IV on day 1 of a 21-day cycle | [9] |

| Median Progression-Free Survival (PFS) | 2.64 months | [9] |

| 6-month PFS Rate | 11% | [9] |

| Median Overall Survival (OS) | 8.71 months | [9] |

| Objective Response Rate (ORR) | 3.2% | [9] |

| Clinical Benefit Rate (CBR) | 46.0% | [9] |

| Most Frequent Grade 3/4 Toxicities | Thrombocytopenia (27.0%), Neutropenia (22.2%) | [9] |

Conclusion and Future Directions

Tasisulam represents a compelling anticancer agent with a novel, dual mechanism of action that warrants further investigation. Its ability to induce mitotic catastrophe in tumor cells while simultaneously inhibiting angiogenesis provides a strong rationale for its use in a variety of cancer types. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of Tasisulam, both as a single agent and in combination with other cancer therapies. While clinical development has faced challenges, the unique biological effects of Tasisulam continue to make it a valuable tool for cancer research and a subject of interest for future drug development efforts.[10][11]

References

- Meier, T., et al. (2011). Tasisulam Sodium, an Antitumor Agent That Inhibits Mitotic Progression and Induces Vascular Normalization. Molecular Cancer Therapeutics, 10(11), 2168–2178.

-

PubMed. (2011). Tasisulam sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization. Retrieved from [Link]

- Ryan, C. W., et al. (2013). A phase II study of tasisulam sodium (LY573636 sodium) as second-line or third-line treatment for patients with unresectable or metastatic soft tissue sarcoma.

- Mita, A. C., et al. (2011). A phase I study of tasisulam sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors.

-

ResearchGate. (2011). Tasisulam Sodium, an Antitumor Agent That Inhibits Mitotic Progression and Induces Vascular Normalization. Retrieved from [Link]

-

PubChem. (n.d.). Tasisulam. Retrieved from [Link]

-

MCE. (n.d.). Tasisulam (LY 573636). Retrieved from [Link]

-

ResearchGate. (2013). A phase II study of tasisulam sodium (LY573636 sodium) as second-line or third-line treatment for patients with unresectable or metastatic soft tissue sarcoma. Retrieved from [Link]

-

Cancer Chemotherapy and Pharmacology. (2013). A phase I study of tasisulam sodium (LY573636 sodium), a novel anticancer compound, administered as a 24-h continuous infusion in patients with advanced solid tumors. Retrieved from [Link]

-

ResearchGate. (2014). A Randomized, Open-Label Clinical Trial of Tasisulam Sodium Versus Paclitaxel as Second-Line Treatment in Patients With Metastatic Melanoma. Retrieved from [Link]

-

Medscape. (2010). Lilly Suspends Study of Tasisulam for Metastatic Melanoma. Retrieved from [Link]

Sources

- 1. A phase I study of tasisulam sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. benchchem.com [benchchem.com]

- 5. Tasisulam sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Tasisulam (LY 573636) | Molecular Glue | MCE [medchemexpress.cn]

- 9. A phase II study of tasisulam sodium (LY573636 sodium) as second-line or third-line treatment for patients with unresectable or metastatic soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lilly Suspends Study of Tasisulam for Metastatic Melanoma [medscape.com]

Introduction to hydrofluoroether (HFE) solvents

An In-depth Technical Guide to Hydrofluoroether (HFE) Solvents for Researchers and Drug Development Professionals

Executive Summary

Hydrofluoroethers (HFEs) are a class of fluorinated organic solvents that have emerged as highly effective and environmentally responsible alternatives to traditional solvents like chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs).[1][2][3] Characterized by an ether bond flanked by hydrofluorinated alkyl groups, HFEs offer a unique balance of performance, safety, and favorable environmental properties.[4][5][6] This guide provides a comprehensive technical overview of HFE solvents, detailing their physicochemical properties, mechanisms of action, and specific applications within the pharmaceutical and drug development sectors. It is designed to equip researchers, scientists, and process development professionals with the knowledge to effectively leverage these advanced solvents in critical applications such as precision cleaning, chemical synthesis, and thermal management.

Introduction to Hydrofluoroether Solvents

Developed in the 1990s, HFE solvents were engineered to address the significant environmental damage caused by ozone-depleting substances like CFCs.[4][7] The goal was to create a class of compounds that retained the beneficial properties of older solvents—such as non-flammability, low toxicity, and high stability—while minimizing their environmental impact.[8]

The molecular structure of an HFE is key to its unique properties. It consists of a central ether oxygen atom bonded to at least one partially fluorinated alkyl group. This structure imparts a combination of low surface tension, low viscosity, and selective solvency, making HFEs distinct from both their fully fluorinated and non-fluorinated counterparts.[6]

Caption: Simplified structure of a hydrofluoroether molecule.

Physicochemical Properties of HFE Solvents

HFE solvents are typically colorless, odorless liquids with a unique combination of physical and chemical properties that make them suitable for specialized industrial and scientific applications.[2][4]

Key Properties:

-

Low Toxicity: HFEs exhibit very low toxicity, resulting in high allowable exposure limits and a greater margin of worker safety compared to many traditional solvents.[4][6][8][9]

-

Non-Flammable: Most HFEs are non-flammable and have no flash point, which significantly reduces fire hazards in the workplace and can lower equipment costs by eliminating the need for explosion-proof systems.[4][10][11]

-

Environmental Profile: HFEs have zero Ozone Depletion Potential (ODP) and a low Global Warming Potential (GWP) compared to CFCs, HCFCs, and HFCs.[12][13][14] They also have short atmospheric lifetimes, typically less than two weeks.[2][10]

-

Chemical and Thermal Stability: These solvents are chemically inert and thermally stable, allowing them to be used in a wide range of process conditions without degradation.[10][14]

-

Low Surface Tension and Viscosity: Their low surface tension enables excellent wetting and penetration into tight spaces, which is critical for precision cleaning of complex components.[5][6] Low viscosity ensures they flow easily and drain quickly from parts.

-

Material Compatibility: HFEs are compatible with a broad range of materials, including most metals, plastics, and elastomers.[12][15]

Table 1: Physicochemical Properties of Common HFE Solvents

| Property | HFE-7100 | HFE-7200 | HFE-7500 |

| Chemical Name | Methyl nonafluorobutyl ether | Ethyl nonafluorobutyl ether | 2-trifluoromethyl-3-ethoxydodecafluorohexane |

| Boiling Point (°C) | 61 | 76 | 130 |

| Vapor Pressure (MPa @ 25°C) | 0.027 | 0.018 | 0.002 |

| Liquid Density (g/mL) | 1.52 | 1.43 | 1.66 |

| Surface Tension (dyn/cm) | 13.6 | 13.6 | 15.9 |

| Viscosity (cP @ 25°C) | 0.45 | 0.58 | 1.24 |

| Global Warming Potential (100-yr ITH) | 320 | 73 | 109 |

| Ozone Depletion Potential | 0 | 0 | 0 |

| Atmospheric Lifetime (years) | 4.1 | 0.8 | 2.9 |

Note: Data compiled from various sources, including manufacturer technical data sheets.[3][12]

Solvent Systems and Mechanisms

The effectiveness of HFE solvents stems from their versatile application in different system configurations, tailored to specific cleaning or processing needs. The choice between these systems is a critical experimental decision based on the type of contaminant and the substrate.

-

Neat (Pure) Solvents: Used for cleaning light contaminants like oils, particulates, and halogenated compounds.[12] High-purity versions are available for sensitive applications in electronics and medical devices.[12]

-

Azeotropes: These are mixtures of an HFE with one or more other solvents (e.g., isopropanol, trans-1,2-dichloroethylene) that boil at a constant temperature without changing composition.[12] This stability is a significant advantage in processes like vapor degreasing, as it ensures consistent performance. Azeotropes are used for medium-weight oils, flux residues, and silicone oils.[12]

-

Co-solvent Systems: This is the most powerful configuration, designed for heavy-duty cleaning of contaminants like heavy oils, greases, and adhesives.[12] The system uses a high-solvency organic solvent to dissolve the contaminant, followed by a rinse with a neat HFE (like HFE-7100). The HFE acts as the rinse agent and provides a non-flammable vapor blanket, combining high cleaning power with safety.[12][16]

Caption: Decision logic for selecting an HFE solvent system.

Comparative Analysis: HFEs vs. Legacy Solvents

The primary driver for the adoption of HFEs is their superior balance of performance, safety, and environmental properties compared to phased-out or heavily regulated solvents.

Table 2: Comparative Environmental & Safety Properties

| Property | HFE Solvents | CFC-113 | HCFC-141b | n-Propyl Bromide (nPB) |

| Ozone Depletion Potential (ODP) | 0[10][12][14] | 0.8 | 0.11 | ~0.02 |

| Global Warming Potential (GWP) | Low (e.g., 73-320)[6][14] | 6130 | 725 | ~5 |

| Atmospheric Lifetime | Short (< 5 years)[2][10] | 85 years | 9.3 years | ~11 days |

| VOC Status (US EPA) | Generally Exempt[8] | Exempt | Regulated | Regulated |

| Flammability | Non-flammable[9][10] | Non-flammable | Non-flammable | Flammable |

| Toxicity (OEL) | High (e.g., 200-750 ppm) | 1000 ppm | 500 ppm | Low (0.1-10 ppm) |

This comparison clearly illustrates the causality behind the shift to HFEs. While older solvents were effective, their severe environmental consequences (high ODP and GWP) and, in some cases, high toxicity necessitated their replacement.[1][14][17] HFEs provide comparable or superior performance in many applications without these significant drawbacks.[4][12]

Applications in Pharmaceutical and Drug Development

The unique properties of HFEs make them highly valuable in the strictly regulated and sensitive environments of pharmaceutical research and manufacturing.[1][18]

-

Precision Cleaning: The low surface tension, high density, and material compatibility of HFEs make them ideal for cleaning and degreasing medical devices, laboratory equipment, and complex manufacturing components.[5][9][15][19] They effectively remove contaminants without leaving residues, which is critical for product purity and safety.[15]

-

Solvent for Synthesis and Reactions: HFEs can serve as effective reaction media, particularly for the synthesis of complex fluorinated compounds that are often integral to modern drugs.[18] Their chemical inertness ensures they do not interfere with the reaction, leading to higher yields and purity of the target molecules.[18]

-

Extraction and Purification: The distinct physical properties of HFEs, such as their low boiling points, can facilitate efficient separation and recovery of active pharmaceutical ingredients (APIs) during purification processes.[18] This can help streamline manufacturing and reduce production time.

-

Heat Transfer Fluids: In pharmaceutical processing, precise temperature control is paramount. HFEs are used as heat transfer fluids in applications like lyophilization (freeze-drying) and for cooling reactor vessels, even at very low temperatures (below -80°C).[8] Their non-flammability and thermal stability provide a safe and reliable alternative to silicone oils or other hazardous fluids.[8]

Experimental Protocol: Vapor Degreasing for Equipment Cleaning

Vapor degreasing is a highly effective and efficient cleaning method that leverages the properties of HFE solvents. The process is a self-validating system, as the solvent is continuously purified through distillation, ensuring parts are always cleaned with fresh, contaminant-free solvent.

Objective: To remove oils and particulates from stainless steel pharmaceutical processing equipment using an HFE azeotrope.

Methodology:

-

System Setup: A two-sump vapor degreaser is filled with an HFE azeotropic solvent (e.g., HFE-71DE). The first sump (boil sump) is heated to the solvent's boiling point, creating a vapor zone above the sumps. The second sump (rinse sump) contains clean, distilled solvent.

-

Vapor Cleaning: The contaminated component is lowered into the vapor zone above the boil sump. The hot, pure solvent vapor condenses on the cooler surface of the component.

-

Mechanism of Action: This condensation dissolves the contaminants. The resulting liquid drips off the component and back into the boil sump, effectively rinsing the part with pure, distilled solvent. The low surface tension of the HFE ensures it penetrates all crevices.

-

Immersion Rinse: For heavily soiled parts, the component can be immersed in the rinse sump, which contains continuously overflowing, clean, distilled solvent. Ultrasonic agitation can be applied here to dislodge stubborn particulates.

-

Final Vapor Rinse & Drying: The component is slowly withdrawn back through the vapor zone for a final pure rinse. As it rises above the vapor, the residual solvent film quickly evaporates, leaving the part clean, dry, and spot-free.[20]

Caption: Workflow for a typical vapor degreasing cycle.

Safety, Handling, and Environmental Profile

While HFEs have an excellent safety profile, proper industrial hygiene practices are still necessary.[21]

-

Safety and Handling:

-

Ensure adequate ventilation to keep vapor concentrations below the established Occupational Exposure Limits (OELs).

-

Avoid splashing and direct contact. Use chemical-resistant gloves and eye protection.[21]

-

Although non-flammable, HFEs can decompose at very high temperatures to form toxic products like hydrogen fluoride. Avoid use near open flames or hot surfaces.

-

-

Environmental and Regulatory Status:

-

HFEs are recognized for their favorable environmental properties, including zero ODP and low GWP.[3][13][14]

-

Many HFEs are exempt from the U.S. EPA's definition of a Volatile Organic Compound (VOC), which helps facilities comply with air quality regulations.[8]

-

It is important to note that some HFEs fall under the broad category of per- and polyfluoroalkyl substances (PFAS). Regulatory landscapes are evolving, and users should stay informed about regional regulations, such as those from the EPA or ECHA.[7][22]

-

Conclusion and Future Outlook

Hydrofluoroether solvents represent a significant advancement in solvent technology, offering a potent combination of high performance, worker safety, and environmental sustainability. For researchers and professionals in drug development, HFEs provide robust and reliable solutions for critical processes ranging from precision cleaning to complex chemical synthesis and thermal management. Their unique physicochemical properties enable cleaner, more efficient, and safer operations. As the industry continues to prioritize green chemistry and sustainable practices, the adoption of well-characterized and environmentally sound solvents like HFEs will be essential for innovating responsibly.[13][18]

References

- A Comparison of Hydrofluoroether and Other Alternative Solvent Cleaning Systems. (n.d.). 3M.

-

HFE Solvents. (2024, January 2). Solexir. Retrieved from [Link]

-

What are Hydrofluoroethers? (2022, June 10). Ecolink. Retrieved from [Link]

-

Hydrofluoroether - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Hydrofluoroethers (HFE). (n.d.). Yuji Science. Retrieved from [Link]

-

Hydrofluoroether ASAHIKLIN AE-3000. (n.d.). Geocon Products. Retrieved from [Link]

-

The Role of HFE-347 in Modern Pharmaceutical Research and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Tsai, W. T. (2005). Environmental risk assessment of hydrofluoroethers (HFEs).

-

Greener Alternatives: The Environmental Advantages of Hexafluoropropyl Trifluoroethyl Ether as a Solvent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Hydrofluoroethers (HFEs): The Eco-Friendly Solution to Chemical Challenges. (2023, November 9). Yuji America Corp. Retrieved from [Link]

-

Hydrofluoroethers: Sustainable Solutions for Electronics-Related Industries. (2024, November 14). Labinsights. Retrieved from [Link]

-

Hydrofluoroether Solvent Guide - High Performance Alternative. (2025, November 3). Ecolink, Inc. Retrieved from [Link]

-

Precision Cleaning - HFE Solvent Supplier. (n.d.). Yujichem. Retrieved from [Link]

-

Applications of Hydrofluoroether (HFE) Cleaning Agent. (n.d.). Ecovia Chemical. Retrieved from [Link]

-

HFE Solvent: Uses, Safety & Industry Applications. (2025, December 18). Accio. Retrieved from [Link]

-

Novec™ - Engineered Fluids for Pharmaceutical and Chemical Processing. (n.d.). Acota. Retrieved from [Link]

- Photochemical Properties of Hydrofluoroethers... (2014, September 22). The Journal of Physical Chemistry A.

- The comparison of thermal stability of some hydrofluoroethers and hydrofluoropolyethers. (2025, August 5).

-

Electronic Solvents. (n.d.). Yuji America Corp. Retrieved from [Link]

-

HFE-347: The Next-Gen Eco-Friendly Hydrofluoroether Fluorine Solvent for Green Manufacturing. (2025, April 18). Xiamen Juda Chemical & Equipment Co., Ltd. Retrieved from [Link]

-

Hydrofluoroethers - Flammable Chemicals - Organic Solvent. (2022, May 27). LssChemicals. Retrieved from [Link]

-

How do Hydrofluoroethers work? (2022, June 13). Ecolink, Inc. Retrieved from [Link]

- HFE-7100. (n.d.). Australian Government Department of Health.

-

Finding a replacement for HFE 7100. (2024, December 31). GOV.UK. Retrieved from [Link]

Sources

- 1. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 2. Hydrofluoroether - Wikipedia [en.wikipedia.org]

- 3. Environmental risk assessment of hydrofluoroethers (HFEs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ecolink.com [ecolink.com]

- 5. Hydrofluoroether [geoconproducts.com]

- 6. labinsights.nl [labinsights.nl]

- 7. gov.uk [gov.uk]

- 8. acota.co.uk [acota.co.uk]

- 9. ecolink.com [ecolink.com]

- 10. HFE Solvents - Solexir [solexir.com]

- 11. lsschemicals.com [lsschemicals.com]

- 12. solvents.net.au [solvents.net.au]

- 13. nbinno.com [nbinno.com]

- 14. Hydrofluoroether (HFE) Chemical - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]

- 15. fluorined-chemicals.com [fluorined-chemicals.com]

- 16. ecolink.com [ecolink.com]

- 17. Precision Cleaning Solvent | HFE Solvent Supplier - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]

- 18. nbinno.com [nbinno.com]

- 19. Applications of Hydrofluoroether (HFE) Cleaning Agent [ecoviaet.com]

- 20. Electronic Solvents - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]

- 21. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 22. HFE Solvent: Uses, Safety & Industry Applications [accio.com]

An In-depth Technical Guide to the Core Principles of Organofluorine Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview of the fundamental principles of organofluorine chemistry, designed for professionals in drug development and scientific research. We will explore the unique properties of the carbon-fluorine bond, delve into the primary methods of fluorination, and examine the profound impact of fluorine on the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] Detailed protocols for key synthetic transformations and analytical techniques are provided to offer actionable insights for laboratory applications.

The Carbon-Fluorine Bond: A Unique Tool in Molecular Design

The remarkable influence of fluorine in molecular design stems from the distinctive nature of the carbon-fluorine (C-F) bond.[4] Understanding its fundamental properties is crucial for predicting and harnessing its effects.

Bond Strength and Polarity

Fluorine is the most electronegative element, leading to a highly polarized C-F bond with a significant partial positive charge on the carbon and a partial negative charge on the fluorine.[5][6] This high polarity, combined with effective orbital overlap, results in one of the strongest single bonds in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol.[7][8] This inherent strength is a key reason for the enhanced metabolic stability of many fluorinated pharmaceuticals.[2][9]

| Bond | Bond Dissociation Energy (kcal/mol) | Bond Length (Å) |

| C-F | ~115-130 | ~1.35 |

| C-H | ~105 | ~1.09 |

| C-Cl | ~84 | ~1.77 |

| C-Br | ~72 | ~1.94 |

| C-I | ~58 | ~2.14 |

| Data compiled from various sources.[7] |

Steric and Conformational Effects

With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen without introducing significant steric bulk.[2][10] However, the introduction of fluorine can profoundly influence molecular conformation through electrostatic interactions, such as dipole-dipole and charge-dipole interactions, and hyperconjugation effects.[6] These conformational constraints can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a target protein.[1][6]

Synthetic Methodologies: Introducing Fluorine into Organic Molecules

The synthesis of organofluorine compounds presents unique challenges due to the reactivity of fluorinating agents.[11] Methodologies are broadly categorized into nucleophilic and electrophilic fluorination.[12]

Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F⁻).[12] This approach is widely used for the synthesis of alkyl and aryl fluorides.

Common Nucleophilic Fluorinating Agents:

-

Alkali Metal Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are cost-effective but require harsh reaction conditions due to their low solubility and high basicity.[12][13]

-

Tetrabutylammonium Fluoride (TBAF): A more soluble and reactive source of fluoride, often used for a variety of substitution reactions.[13][14]

-

Sulfur-Based Reagents: Diethylaminosulfur trifluoride (DAST) and its analogues are effective for converting alcohols and carbonyls to their corresponding fluorinated derivatives.[15]

-

HF Complexes: Reagents like Olah's reagent (HF/pyridine) offer improved safety and reactivity for certain applications.[12]

Experimental Protocol: Deoxyfluorination of an Alcohol using DAST

Objective: To replace a hydroxyl group with a fluorine atom.

Materials:

-

Substrate (alcohol)

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (typically 1.1-1.5 equivalents) to the stirred solution via a syringe or dropping funnel. Caution: DAST is toxic and moisture-sensitive. Handle in a fume hood.

-

Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC or LC-MS.

-

Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution to neutralize excess reagent and acidic byproducts.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Electrophilic Fluorination

Electrophilic fluorination utilizes a reagent that delivers an "F⁺" equivalent to a nucleophilic carbon center, such as an enolate, an alkene, or an electron-rich aromatic ring.[16] This method has gained prominence with the development of safer and more selective N-F reagents.[17]

Common Electrophilic Fluorinating Agents:

-

N-Fluorosulfonimides: N-Fluorobenzenesulfonimide (NFSI) is a widely used, stable, and effective reagent for a broad range of substrates.[16][18]

-

Selectfluor® (F-TEDA-BF₄): A highly reactive and versatile cationic reagent, known for its high efficiency and broad applicability.[16][19]

-

N-Fluoropyridinium Salts: These reagents offer tunable reactivity based on the substituents on the pyridine ring.[20]

Experimental Protocol: Electrophilic Fluorination of a β-Ketoester using NFSI

Objective: To introduce a fluorine atom at the α-position of a β-ketoester.

Materials:

-

β-Ketoester

-

N-Fluorobenzenesulfonimide (NFSI)

-

Anhydrous acetonitrile (MeCN)

-

Base (e.g., sodium hydride or a non-nucleophilic organic base like DBU)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the β-ketoester in anhydrous MeCN, add the base at 0 °C to generate the enolate in situ.

-

Stir the mixture for 15-30 minutes at 0 °C.

-

Add a solution of NFSI (1.1 equivalents) in anhydrous MeCN dropwise to the enolate solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous NH₄Cl solution.

-

Extract the mixture with EtOAc.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting α-fluoro-β-ketoester by flash column chromatography.

The Role of Fluorine in Drug Design and Development

The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance the druglike properties of a molecule.[2][3] About 40% of new pharmaceuticals and 25% of all those on the market contain fluorine.[10]

Modulation of Physicochemical Properties

-

pKa Alteration: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[2][21] This can improve oral bioavailability by increasing the fraction of the neutral, membrane-permeable form of the drug in the gastrointestinal tract.[2]

-

Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[1][22] However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity.[1] The trifluoromethyl (CF₃) group is one of the most lipophilic substituents.[23]

Enhancement of Metabolic Stability

A primary reason for incorporating fluorine is to block metabolic "soft spots."[1] The strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9][23] Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life and oral bioavailability.[1][2]

Improvement of Binding Affinity

Fluorine can enhance a ligand's binding affinity to its target protein through various mechanisms:

-

Conformational Control: As previously mentioned, fluorine can pre-organize a molecule into its bioactive conformation.[1]

-

Direct Interactions: The polarized C-F bond can participate in favorable electrostatic interactions, including dipole-dipole and hydrogen bonding (with fluorine as a weak acceptor), with amino acid residues in the protein's active site.[2][6]

Analytical Characterization of Organofluorine Compounds

The unique properties of the fluorine nucleus make certain analytical techniques particularly powerful for the characterization of fluorinated molecules.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly sensitive and informative technique for the analysis of organofluorine compounds.[24] The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to detect.[24][25]

Key Features of ¹⁹F NMR:

-

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of approximately 800 ppm, which minimizes signal overlap and provides detailed structural information.[25]

-

High Sensitivity: The high gyromagnetic ratio of the ¹⁹F nucleus results in high receptivity for NMR measurements.[24]

-

Coupling Information: ¹⁹F nuclei couple to ¹H, ¹³C, and other ¹⁹F nuclei, providing valuable information about the connectivity and spatial relationships within the molecule.[26]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation patterns of organofluorine compounds. While standard MS techniques are applicable, the presence of fluorine can sometimes complicate analysis due to its high electron affinity and the potential for fragmentation involving the loss of HF or other fluorine-containing species. High-resolution mass spectrometry (HRMS) is often required for unambiguous elemental composition determination.[27][28] The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying fluorinated compounds in complex matrices, such as biological samples.[27][29]

Conclusion and Future Perspectives

Organofluorine chemistry continues to be a vibrant and rapidly evolving field. The unique properties conferred by the carbon-fluorine bond have established fluorine as an indispensable element in the design of pharmaceuticals, agrochemicals, and advanced materials.[10][30] Future advancements will likely focus on the development of more efficient, selective, and sustainable fluorination methods, particularly for late-stage functionalization of complex molecules.[1][30] As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, the rational design of next-generation fluorinated compounds holds immense promise for addressing significant challenges in medicine and technology.[3]

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding organofluorine chemistry. An introduction to the C-F bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. tandfonline.com [tandfonline.com]

- 10. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 11. Modern Synthetic Methods in Organofluorine Chemistry [soci.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 15. mt.com [mt.com]

- 16. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 17. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. brynmawr.edu [brynmawr.edu]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. revroum.lew.ro [revroum.lew.ro]

- 21. pubs.acs.org [pubs.acs.org]

- 22. nbinno.com [nbinno.com]

- 23. annualreviews.org [annualreviews.org]

- 24. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 25. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 26. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 27. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. chinesechemsoc.org [chinesechemsoc.org]

Nonafluorobutyl Ethyl Ether: A Technical Guide to its Discovery, Synthesis, and Applications

Introduction

Nonafluorobutyl ethyl ether, a cornerstone of modern solvent and thermal management technology, represents a significant advancement in the development of environmentally conscious and high-performance fluids. Commercially known as HFE-7200, this hydrofluoroether (HFE) was engineered to address the critical need for alternatives to ozone-depleting substances (ODSs) such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1][2] Its unique combination of desirable properties—including a low environmental impact, excellent thermal stability, non-flammability, and low toxicity—has established it as a versatile fluid across a multitude of demanding industries.[3][4]

This in-depth technical guide provides a comprehensive overview of nonafluorobutyl ethyl ether for researchers, scientists, and drug development professionals. We will explore its discovery and the scientific rationale behind its development, provide a detailed methodology for its synthesis, present its key physicochemical properties, and discuss its diverse applications.

The Genesis of a New Generation Solvent: Discovery and Background

The development of nonafluorobutyl ethyl ether is intrinsically linked to the global effort to phase out ODSs, a movement catalyzed by the 1987 Montreal Protocol. This international treaty spurred the search for replacement compounds that offered similar performance characteristics to CFCs and HCFCs without their detrimental environmental effects. Hydrofluoroethers emerged as a promising class of third-generation refrigerants and solvents in the mid-1990s.[5]

3M, a pioneer in fluorochemistry, was at the forefront of this research and introduced the Novec™ line of engineered fluids, which includes nonafluorobutyl ethyl ether (HFE-7200).[6] The design of HFEs was a deliberate exercise in molecular engineering. By incorporating an ether linkage and a partially hydrogenated alkyl group, researchers created molecules with significantly shorter atmospheric lifetimes and lower global warming potentials (GWPs) compared to their perfluorocarbon (PFC) predecessors.[1] Nonafluorobutyl ethyl ether, with a zero ozone depletion potential (ODP) and a low GWP, exemplified the success of this approach.[3]

Nonafluorobutyl ethyl ether is a mixture of two inseparable isomers: ethyl nonafluoroisobutyl ether ((CF₃)₂CFCF₂OC₂H₅) and ethyl nonafluoro-n-butyl ether (CF₃CF₂CF₂CF₂OC₂H₅).[2][4] This isomeric composition is a direct result of the manufacturing process, which utilizes a mixture of the corresponding perfluorinated acyl fluoride precursors.

Synthesis of Nonafluorobutyl Ethyl Ether: A Detailed Protocol

The industrial synthesis of nonafluorobutyl ethyl ether is achieved through the alkylation of fluorinated alkoxides, a process conceptually similar to the Williamson ether synthesis. A key patent from 3M provides a detailed experimental procedure for its preparation.

Reaction Principle

The synthesis involves the reaction of a mixture of perfluoro-n-butyryl fluoride and perfluoroisobutyryl fluoride with anhydrous potassium fluoride to generate the corresponding potassium perfluorobutoxide isomers in situ. These alkoxides then act as nucleophiles, attacking an ethylating agent, such as diethyl sulfate or ethyl iodide, to form the desired ethyl nonafluorobutyl ether isomers.

Experimental Workflow

Caption: Workflow for the synthesis of nonafluorobutyl ethyl ether.

Step-by-Step Methodology

-

Reactor Setup: A 3-liter, 3-necked flask is equipped with a mechanical stirrer, a condenser, and an addition funnel. The apparatus is thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen).

-

Initial Charging: Anhydrous diglyme (1000 g) and anhydrous potassium fluoride (311 g, 5.35 moles) are charged into the flask.

-

Reactant Addition: A mixture of perfluoro-n-butyryl fluoride and perfluoroisobutyryl fluoride (906 g, 4.19 moles) is added to the stirred suspension.

-

Formation of Alkoxides: The mixture is heated to approximately 47°C, and the formation of the potassium perfluorobutoxide isomers is monitored (e.g., by observing the dissolution of KF).

-

Ethylation: Diethyl sulfate (713 g, 4.62 moles) is added dropwise via the addition funnel over about 2 hours, maintaining the reaction temperature between 50-60°C.

-

Reaction Completion and Work-up: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion. The mixture is then cooled, and the lower product phase is separated from the upper diglyme/salt phase.

-